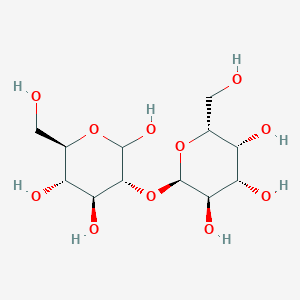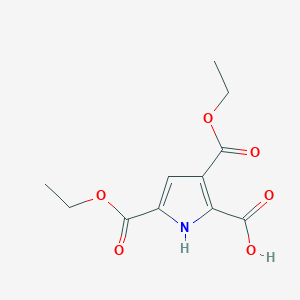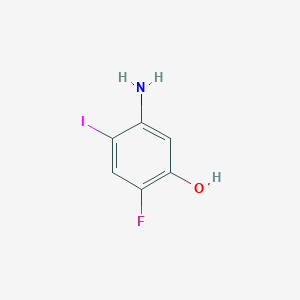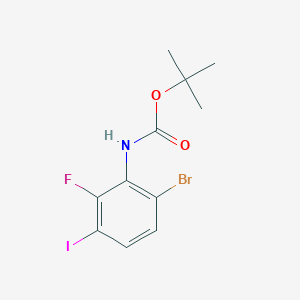
6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected is a halogenated benzene compound with a molecular weight of 416.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to an aniline ring, with an N-BOC (tert-butoxycarbonyl) protecting group on the nitrogen atom. The N-BOC group is commonly used to protect amines during chemical synthesis, preventing unwanted reactions at the nitrogen site.
Preparation Methods
The synthesis of 6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the aniline ring through electrophilic aromatic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Deprotection: The N-BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Scientific Research Applications
6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected is valuable in various scientific research fields:
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique halogenation pattern, which can influence biological activity.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug candidates targeting specific diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity, influencing the compound’s pharmacological profile .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected include:
6-Bromo-2-fluoro-3-iodophenylboronic acid: Shares a similar halogenation pattern but differs in the functional group attached to the benzene ring.
3-Bromo-2-fluoro-6-iodoaniline: Another halogenated aniline with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms and the N-BOC protecting group, which provides versatility in synthetic chemistry and potential biological activity.
Properties
Molecular Formula |
C11H12BrFINO2 |
|---|---|
Molecular Weight |
416.02 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-2-fluoro-3-iodophenyl)carbamate |
InChI |
InChI=1S/C11H12BrFINO2/c1-11(2,3)17-10(16)15-9-6(12)4-5-7(14)8(9)13/h4-5H,1-3H3,(H,15,16) |
InChI Key |
KTTNKCWVRBSXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


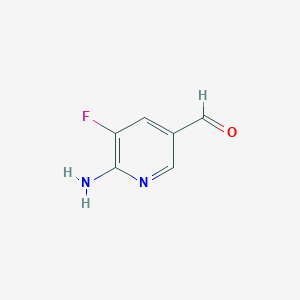
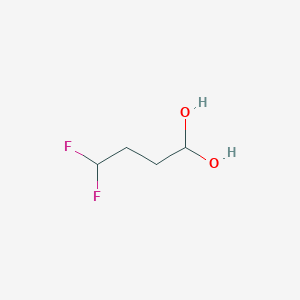
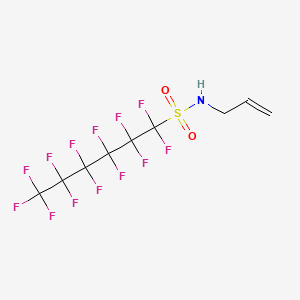

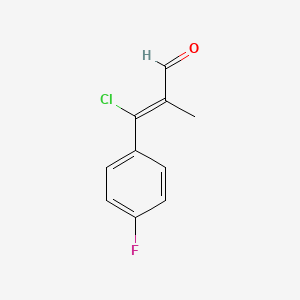
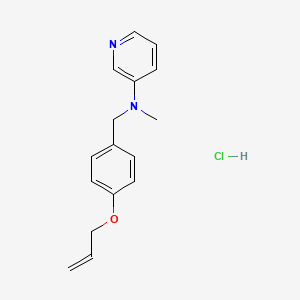
![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)
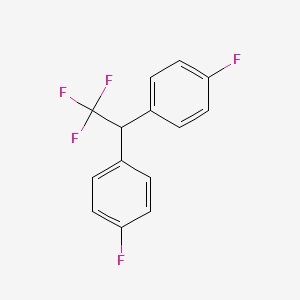
![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)
